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Compound of Interest

Compound Name: 5-Bromopyridazin-4-amine

Cat. No.: B1444788 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Bromopyridazin-4-amine (CAS No: 55928-90-0), a heterocyclic compound of interest in

medicinal chemistry and materials science.[1][2] The document details its predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This

guide is intended for researchers, scientists, and drug development professionals to aid in the

identification, characterization, and quality control of this molecule.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and

are intended to serve as a reference for experimental verification. While prediction algorithms

are highly sophisticated, experimental data should be acquired for definitive structural

confirmation.

Molecular Structure and Overview
5-Bromopyridazin-4-amine is a substituted pyridazine, a class of diazine heterocycles with

two adjacent nitrogen atoms.[1] The presence of a bromine atom and an amine group on the

pyridazine ring imparts specific spectroscopic characteristics that are crucial for its

identification.

Molecular Formula: C₄H₄BrN₃[2] Molecular Weight: 174.00 g/mol [2]

The structural features, including the aromatic ring, the C-Br bond, and the N-H bonds of the

primary amine, give rise to distinct signals in various spectroscopic analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 5-Bromopyridazin-4-amine provide

valuable information about its structure.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine

ring and the amine group. The chemical shifts are influenced by the electronegativity of the

nitrogen and bromine atoms and the aromatic ring current.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment

~8.5 - 8.7 Singlet H-6

~8.0 - 8.2 Singlet H-3

~6.5 - 7.0 Broad Singlet -NH₂

Interpretation:

The two protons on the pyridazine ring (H-3 and H-6) are expected to appear as singlets due

to the lack of adjacent protons for coupling.

The downfield chemical shifts of H-3 and H-6 are attributed to the deshielding effect of the

electronegative nitrogen atoms within the aromatic ring.

The amine protons (-NH₂) are expected to appear as a broad singlet, a characteristic feature

of exchangeable protons. The chemical shift of the amine protons can vary depending on the

solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and chemical environment of the

carbon atoms in the molecule.
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Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~155 - 160 C-4

~150 - 155 C-6

~130 - 135 C-3

~115 - 120 C-5

Interpretation:

Four distinct signals are expected, corresponding to the four carbon atoms in the pyridazine

ring.

The carbon atom attached to the amine group (C-4) is expected to be the most downfield

due to the strong deshielding effect of the nitrogen atom.

The carbon atom bonded to the bromine (C-5) will also be significantly deshielded.

The chemical shifts of C-3 and C-6 are influenced by the adjacent nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of the 5-Bromopyridazin-4-amine sample for ¹H NMR, or 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).
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Spectrometer Setup and Data Acquisition:

Insert the prepared NMR tube into the NMR spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.

Visualization of NMR Assignments
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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